molecular formula C13H17N3OS3 B285419 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B285419
M. Wt: 327.5 g/mol
InChI Key: OFVOHFAOPSTKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as BML-210, is a small molecule inhibitor that has been widely used in scientific research. It has been reported to have potential therapeutic effects for various diseases, including cancer, inflammation, and neurodegenerative disorders. In

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but it has been reported to target various signaling pathways, including NF-κB, STAT3, and PI3K/Akt. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the phosphorylation of these signaling molecules, which leads to the inhibition of downstream events, such as gene expression and cell proliferation.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer cells, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis and cell cycle arrest. In inflammation, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to reduce oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments is its specificity towards various signaling pathways. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to target specific molecules, which reduces the off-target effects and improves the accuracy of the results. However, one of the limitations of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is its low solubility in water, which requires the use of organic solvents for its preparation.

Future Directions

There are several future directions for the research of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. One of these directions is to explore the potential therapeutic effects of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide for other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to investigate the combination therapy of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide with other drugs to enhance its therapeutic effects. Additionally, the development of more efficient synthesis methods and the improvement of the solubility of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can also be areas of future research.
Conclusion:
In conclusion, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic effects. Its specificity towards various signaling pathways and its anti-cancer, anti-inflammatory, and neuroprotective effects make it a promising drug candidate for various diseases. However, its low solubility in water and the need for more efficient synthesis methods are areas of improvement for future research.

Synthesis Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves the reaction of 4-methyl-1,3-thiazol-2-amine and 4-tert-butyl-2-bromoacetic acid to form N-(4-tert-butyl-1,3-thiazol-2-yl)-2-bromoacetamide. This intermediate is then reacted with sodium thiomethoxide to produce N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been used in various scientific research studies, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Molecular Formula

C13H17N3OS3

Molecular Weight

327.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H17N3OS3/c1-8-5-19-12(14-8)20-7-10(17)16-11-15-9(6-18-11)13(2,3)4/h5-6H,7H2,1-4H3,(H,15,16,17)

InChI Key

OFVOHFAOPSTKQL-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=NC(=CS2)C(C)(C)C

Origin of Product

United States

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